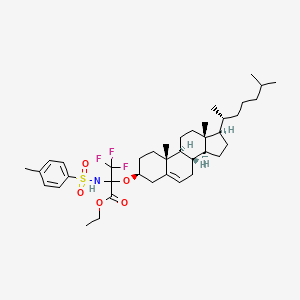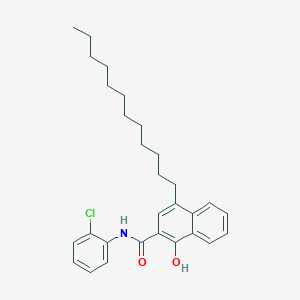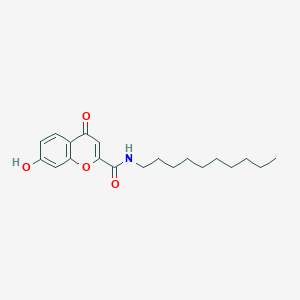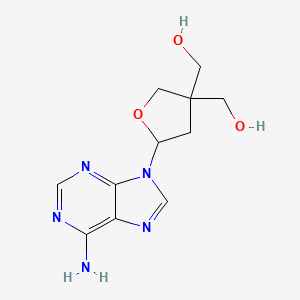![molecular formula C26H33N5O3 B15172711 tert-butyl N-[3-[[5-tert-butyl-2-(3-methylphenyl)pyrazol-3-yl]carbamoylamino]phenyl]carbamate](/img/structure/B15172711.png)
tert-butyl N-[3-[[5-tert-butyl-2-(3-methylphenyl)pyrazol-3-yl]carbamoylamino]phenyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-[3-[[5-tert-butyl-2-(3-methylphenyl)pyrazol-3-yl]carbamoylamino]phenyl]carbamate: is a complex organic compound that features a pyrazole ring substituted with tert-butyl and 3-methylphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-[[5-tert-butyl-2-(3-methylphenyl)pyrazol-3-yl]carbamoylamino]phenyl]carbamate typically involves multiple stepsThe final step involves the coupling of the pyrazole derivative with tert-butyl carbamate under specific reaction conditions, such as the use of a base like cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the methyl group.
Reduction: Reduction reactions can target the carbamate group, converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products:
Oxidation: Products may include oxidized derivatives of the pyrazole ring.
Reduction: Products may include amine derivatives.
Substitution: Products may include nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It can serve as a precursor in the synthesis of heterocyclic compounds and other functionalized derivatives .
Biology and Medicine: In medicinal chemistry, the compound is investigated for its potential as a pharmacophore in drug design. It may exhibit biological activities such as anti-inflammatory or anticancer properties .
Industry: The compound can be used in the development of advanced materials, including polymers and coatings. Its unique structure allows for the design of materials with specific properties .
Wirkmechanismus
The mechanism by which tert-butyl N-[3-[[5-tert-butyl-2-(3-methylphenyl)pyrazol-3-yl]carbamoylamino]phenyl]carbamate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring and carbamate group play crucial roles in binding to these targets and influencing biological pathways .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl carbamate
- tert-Butyl carbazate
- tert-Butyl-N-methylcarbamate
Comparison: Compared to similar compounds, tert-butyl N-[3-[[5-tert-butyl-2-(3-methylphenyl)pyrazol-3-yl]carbamoylamino]phenyl]carbamate is unique due to its complex structure, which includes a pyrazole ring and multiple substituents.
Eigenschaften
Molekularformel |
C26H33N5O3 |
|---|---|
Molekulargewicht |
463.6 g/mol |
IUPAC-Name |
tert-butyl N-[3-[[5-tert-butyl-2-(3-methylphenyl)pyrazol-3-yl]carbamoylamino]phenyl]carbamate |
InChI |
InChI=1S/C26H33N5O3/c1-17-10-8-13-20(14-17)31-22(16-21(30-31)25(2,3)4)29-23(32)27-18-11-9-12-19(15-18)28-24(33)34-26(5,6)7/h8-16H,1-7H3,(H,28,33)(H2,27,29,32) |
InChI-Schlüssel |
KJBPBGHUMYZQKQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)N2C(=CC(=N2)C(C)(C)C)NC(=O)NC3=CC(=CC=C3)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-({3-[(Cyclopropylamino)methyl]phenyl}methyl)-N-methylacetamide](/img/structure/B15172631.png)

![4-{[(E)-biphenyl-4-ylmethylidene]amino}-5-(5-phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15172639.png)
![6-Methoxy-7-[(propan-2-yl)oxy]-1H-indene](/img/structure/B15172658.png)

![4-[Bis(pentafluorophenyl)methoxy]benzene-1,2-dicarbonitrile](/img/structure/B15172671.png)
![N-[2-(4-Aminophenyl)ethyl]-L-cysteinamide](/img/structure/B15172677.png)
![(3aS,4R,9aS,9bR)-2-(4-fluorophenyl)-4-[(3-nitrophenyl)carbonyl]-1,3-dioxo-2,3,3a,4,9a,9b-hexahydro-1H-pyrrolo[3,4-a]indolizine-8-carbonitrile](/img/structure/B15172684.png)

![3,6-Bis[(4-iodophenyl)ethynyl]phenanthrene](/img/structure/B15172705.png)
![5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(3-fluorophenyl)benzamide](/img/structure/B15172710.png)
![1-[1-(4-Chlorophenyl)-2-methylprop-1-en-1-yl]-3-phenyl-1H-indene](/img/structure/B15172712.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(difluoromethyl)-4-hydroxy-](/img/structure/B15172715.png)

